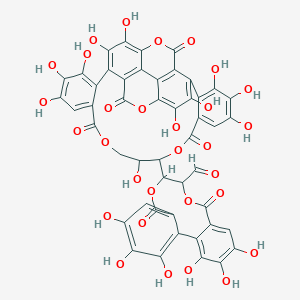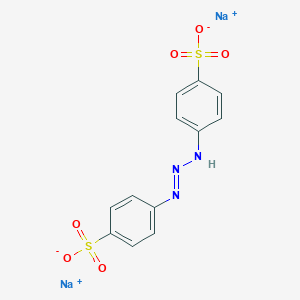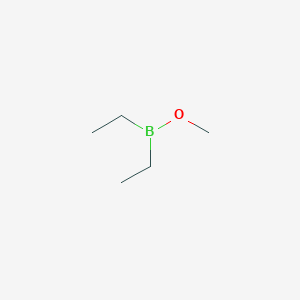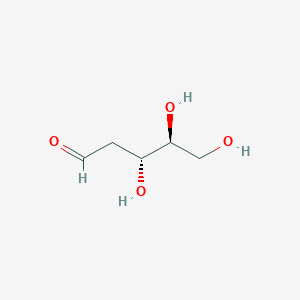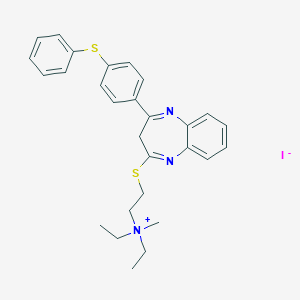
Byakangelicin
Übersicht
Beschreibung
Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas and Angelica dahurica. It is known for its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties . This compound has been studied for its potential therapeutic applications, especially in treating conditions like sepsis-associated acute kidney injury .
Wissenschaftliche Forschungsanwendungen
Byakangelicin has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new pharmaceuticals and as a research tool to study various biological pathways.
Wirkmechanismus
Byakangelicin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma.
Anti-apoptotic Activity: The compound reduces the expression of apoptosis-related genes, thereby protecting cells from programmed cell death.
Molecular Targets: this compound interacts with the 26S protease regulatory subunit 8 (PSMC5), which plays a role in regulating inflammation and apoptosis.
Safety and Hazards
Zukünftige Richtungen
Byakangelicin has been found to play a role in the development of liver fibrosis and to resist fibrosis and reduce liver cell damage in a model of carbon tetrachloride-induced liver fibrosis in mice . It could serve as a modulator to allow improved brain accumulation of diverse active compounds (Umb, Cur, and Dox) and enhanced therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica dahurica using ionic liquids as solvents. One effective method involves using [Bmim]Tf2N ionic liquid, which has shown outstanding performance in extracting this compound . The extraction process involves optimizing factors such as solvent/solid ratio, extraction temperature, and time. Under optimal conditions (solvent/solid ratio 8:1, temperature 60°C, and time 180 minutes), the yield of this compound can reach up to 99.52% .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from plant roots using optimized solvent extraction techniques. The use of ionic liquids has been found to be particularly effective in enhancing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Vergleich Mit ähnlichen Verbindungen
Byakangelicin is unique compared to other similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:
Oxypeucedanin Hydrate: Another compound found in Angelica dahurica, known for its anti-inflammatory properties.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory activities.
Psoralen: A furanocoumarin with phototoxic and anti-inflammatory properties.
This compound stands out due to its potent anti-inflammatory and anti-apoptotic effects, making it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482-25-7, 19573-01-4 | |
| Record name | (+)-Byakangelicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byakangelicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | byakangelicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BYAKANGELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?
A1: this compound has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []
Q2: Does this compound influence the signaling pathways of pro-fibrotic cytokines?
A2: Yes, research indicates that this compound can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []
Q3: Can this compound protect hepatocytes from damage?
A3: In vitro studies show this compound can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []
Q4: What is the role of this compound in allergic inflammation?
A4: this compound has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []
Q6: What are the key spectroscopic characteristics of this compound?
A6: The mass spectra of this compound and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []
Q7: Have computational methods been used to study this compound?
A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of this compound and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []
Q8: Does the structure of this compound influence its biological activity?
A8: Research suggests that specific structural features of this compound and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []
Q9: What is known about the absorption of this compound?
A9: Studies using the Caco-2 cell monolayer model suggest that this compound is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []
Q10: Has the pharmacokinetics of this compound been studied in vivo?
A10: Yes, a study in beagle dogs investigated the pharmacokinetics of this compound after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing this compound. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []
Q11: What is known about the distribution of this compound in the body?
A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected this compound in the intestinal sac fluid. [] This suggests that this compound can cross the intestinal barrier and enter systemic circulation. []
Q12: Is there information available regarding the metabolism and excretion of this compound?
A12: (Limited information available) A study focusing on various furanocoumarins, including this compound, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that this compound might undergo metabolism in the liver. []
Q13: Does this compound demonstrate anti-tumor activity?
A13: While not explicitly stated for this compound, a study examining the antiproliferative effects of Angelica japonica root extract, from which this compound has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm this compound's specific role in this activity.
Q14: Has this compound been tested in animal models of pain?
A14: Research suggests that this compound, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, this compound showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []
Q15: What analytical techniques are commonly used to identify and quantify this compound?
A15: Several analytical techniques are employed for this compound analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of this compound in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of this compound. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of this compound based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, confirming its identity and purity. [, , , ]
Q16: Are there any specific challenges in analyzing this compound in complex matrices?
A16: Yes, analyzing this compound in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify this compound from these complex mixtures effectively. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











